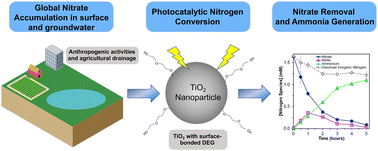Photochemical conversion of nitrate to ammonium ions by a newly developed photo-reductive titanium dioxide catalyst: implications on nitrogen recovery†
Environmental Science: Water Research & Technology Pub Date: 2023-10-30 DOI: 10.1039/D3EW00523B
Abstract
Global nitrate contamination in source water poses a threat to both natural ecosystems and public health. This study developed photo-reductive titanium dioxide (TiO2) nanoparticles with surface-grafted diethylene glycol (DEG) ligands to photochemically degrade nitrate under medium-pressure UV irradiation and convert it to the desirable end product ammonium. The new catalyst was synthesized via a sustainable and non-harsh synthesis approach. Nitrate was efficiently removed at a rate 6 times faster than a standard commercial photo-oxidative photocatalyst, and the formation of the intermediate by-product nitrite was minimized. The ammonium selectivity highly depended on the synthesis temperature of the catalyst. The synthesis temperature was examined from 190 °C to 230 °C and revealed that the higher temperature of 230 °C enhanced nitrate reduction and ammonia production, likely by means of increasing the crystallinity of the catalyst. Ammonium can be harvested at approximately 70% of the initial nitrate concentration. This study highlights the efficacy of photo-reductive TiO2 to remove nitrate while simultaneously producing ammonium ions, providing a promising technology for denitrification and nitrogen resource recovery.


Recommended Literature
- [1] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [2] Organic chemistry
- [3] Cyclam-based dendrimers as ligands for lanthanide ions†
- [4] Metabonomic analysis of mouse urine by liquid-chromatography-time of flight mass spectrometry (LC-TOFMS): detection of strain, diurnal and gender differences
- [5] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
- [6] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [7] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [8] Transparent, conductive, and SERS-active Au nanofiber films assembled on an amphiphilic peptide template†
- [9] In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite†
- [10] Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 107016-79-5









